Chondroitin sulfate C sodium salt

Descripción general

Descripción

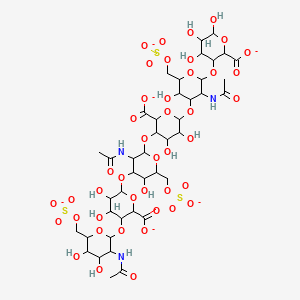

Chondroitin sulfate C sodium salt is a carbohydrate polymer used in the preparation of chondroitin sulfate/chitosan composite fibers . It is a sulfated glycosaminoglycan (GAG) composed of a chain of alternating sugars (N-acetylgalactosamine and glucuronic acid) . It is usually found attached to proteins as part of a proteoglycan .

Synthesis Analysis

Chondroitin sulfate is synthesized through a convergent approach that permits the installation of sulfate groups at precise positions along the carbohydrate backbone . The current paradigm of chondroitin sulfate proteoglycan (CSPG) analysis involves digesting the GAG chains by chondroitinase enzymes and analyzing either the protein part, the disaccharide repeats, or both by mass spectrometry .Molecular Structure Analysis

Chondroitin sulfate was analyzed using a size exclusion chromatography (SEC) column with an exclusion limit of 300,000 molecular weight . The structural diversity of chondroitin sulfate with respect to sulfation and saccharide content endows this molecule with distinct complexity .Chemical Reactions Analysis

The chemically derivatized isomers of chondroitin sulfate were successfully separated by on-line capillary LC using a C18 column . The original positions of sulfates were determined based on the identification of sites of acetyl groups in the MS n spectra .Physical And Chemical Properties Analysis

Chondroitin sulfate molecules form porous hydrated gels, providing mechanical support to tissue, while still allowing rapid diffusion of water-soluble molecules and migration of cells . The molecular weight dependence of the sedimentation coefficient for chondroitin sulfate from ox nasal septa cartilage was similar to that for chondroitin sulfate isolated from shark cartilage .Aplicaciones Científicas De Investigación

Drug Discovery and Therapeutics

Chondroitin sulfate plays a crucial role in drug development and therapeutic applications. Here’s how:

Anti-Inflammatory Properties: CS exhibits anti-inflammatory effects by modulating immune responses and inhibiting pro-inflammatory cytokines. Researchers explore its potential in treating inflammatory diseases such as arthritis .

Neuroprotection: CS has been investigated for its neuroprotective properties. It may enhance neuronal survival, promote axonal regeneration, and mitigate neurodegenerative conditions .

Hydrogel Formation and Tissue Engineering

CS-based hydrogels have gained prominence in tissue engineering and regenerative medicine:

Biocompatible Hydrogels: CS hydrogels can mimic the extracellular matrix (ECM) and provide a supportive environment for cell growth and tissue repair. They are used for wound healing, cartilage repair, and bone regeneration .

Drug Delivery Systems: CS hydrogels serve as drug carriers, releasing therapeutic agents gradually. Their biodegradability and ability to encapsulate bioactive molecules make them valuable in localized drug delivery .

Food Supplements and Nutraceuticals

CS finds applications in functional foods and dietary supplements:

Joint Health: CS is commonly used as a supplement for joint health. It supports cartilage integrity, reduces joint pain, and improves mobility in conditions like osteoarthritis .

Skin Health: CS may enhance skin hydration, elasticity, and wound healing. It’s incorporated into nutraceuticals and cosmetic products .

Biomedical Materials and Implants

CS contributes to the development of biomaterials and medical devices:

Coatings and Scaffolds: CS-coated implants improve biocompatibility and reduce inflammation. Scaffold materials containing CS facilitate tissue regeneration .

Ophthalmic Applications: CS-based materials are explored for ocular drug delivery and corneal tissue engineering .

Cell Signaling and Growth Regulation

CS interacts with cell surface receptors and influences cellular processes:

Cell Adhesion and Migration: CS modulates cell adhesion, migration, and tissue organization. It affects processes like angiogenesis and wound healing .

Cancer Research: Researchers investigate CS’s role in cancer cell behavior, metastasis, and tumor progression .

Gut Microbiota Modulation

Recent studies highlight CS’s impact on gut health:

- Microbiota Interaction : CS and chondroitin sulfate oligosaccharides (CSO) influence gut microbiota composition. Sex-specific responses are observed, with female microbiota being more susceptible to CS and CSO treatment .

Shen, Q., Guo, Y., Wang, K., Zhang, C., & Ma, Y. (2023). A Review of Chondroitin Sulfate’s Preparation, Properties, Functions, and Applications. Molecules, 28(20), 7093. DOI: 10.3390/molecules28207093 Chondroitin: a natural biomarker with immense biomedical applications. (2019). RSC Advances, 9(59), 34418–34425. DOI: 10.1039/C9RA05546K

Mecanismo De Acción

Target of Action

Chondroitin sulfate C sodium salt, also known as Chondroitin, 6-(hydrogen sulfate), sodium salt, is a glycosaminoglycan that primarily targets tissues such as cartilage . It is a major component of the extracellular matrix (ECM) and is involved in various physiological processes .

Mode of Action

Chondroitin sulfate interacts with its targets by providing mechanical support to tissues while still allowing rapid diffusion of water-soluble molecules and migration of cells . It is composed of alternating 1,3-N-acetyl-β-d-galactosamine and 1,4-β-d-glucuronic acid units which bear 4-O- and/or 6-O-sulfations at the N-acetylgalactosamine units disposed of in specific patterns . Depending on the predominating disaccharide unit, it presents different biological activities .

Biochemical Pathways

Chondroitin sulfate influences many biochemical pathways. It is involved in the synthesis of proteoglycans and hyaluronic acid, and it decreases the catabolic activity of chondrocytes, inhibiting the synthesis of proteolytic enzymes, nitric oxide, and other substances that contribute to damage the cartilage matrix and cause death of articular chondrocytes .

Pharmacokinetics

Chondroitin sulfate shows first-order kinetics up to single doses of 3,000 mgThe bioavailability of chondroitin sulfate ranges from 15% to 24% .

Result of Action

The primary result of chondroitin sulfate’s action is pain relief and increased joint mobility after a relatively long regular administration, as well as a long-lasting effect after the end of the treatment . It is reported to improve joint function and slow disease progression .

Action Environment

The action of chondroitin sulfate can be influenced by various environmental factors. For instance, the structural diversity of chondroitin sulfate with respect to sulfation and saccharide content endows this molecule with distinct complexity, allowing for functional modification . These multiple functions contribute to the application of chondroitin sulfate in medicines, biomaterials, and functional foods .

Direcciones Futuras

Chondroitin sulfate is widely used across the world as a nutraceutical and pharmaceutical. Its high demand and potential limitations in current methods of extraction call for an alternative method of production . The data support that highly purified chondroitin sulfate is an effective and safe treatment of osteoarthritis, with its effect already evident at 30 days .

Propiedades

IUPAC Name |

3-[3-acetamido-4-[5-[3-acetamido-4-[5-[3-acetamido-4,5-dihydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-6-carboxylato-3,4-dihydroxyoxan-2-yl]oxy-5-hydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-6-carboxylato-3,4-dihydroxyoxan-2-yl]oxy-5-hydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5,6-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N3O43S3/c1-7(46)43-13-19(52)16(49)10(4-75-89(66,67)68)78-38(13)84-29-21(54)24(57)41(87-32(29)35(61)62)83-27-15(45-9(3)48)40(80-12(18(27)51)6-77-91(72,73)74)86-30-22(55)25(58)42(88-33(30)36(63)64)82-26-14(44-8(2)47)39(79-11(17(26)50)5-76-90(69,70)71)85-28-20(53)23(56)37(65)81-31(28)34(59)60/h10-33,37-42,49-58,65H,4-6H2,1-3H3,(H,43,46)(H,44,47)(H,45,48)(H,59,60)(H,61,62)(H,63,64)(H,66,67,68)(H,69,70,71)(H,72,73,74)/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHQVWCLVQDEKE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)[O-])OC3C(C(OC(C3O)COS(=O)(=O)[O-])OC4C(C(C(OC4C(=O)[O-])OC5C(C(OC(C5O)COS(=O)(=O)[O-])OC6C(C(C(OC6C(=O)[O-])O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)COS(=O)(=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H59N3O43S3-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1390.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chondroitin sulfate C sodium salt | |

CAS RN |

12678-07-8 | |

| Record name | Chondroitin, 6-(hydrogen sulfate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Can Chondroitin Sulfate C Sodium Salt be used to arrange nanoparticles? What makes it suitable for this application?

A1: Yes, research suggests that Chondroitin Sulfate C Sodium Salt can be used to arrange gold nanoparticles along polymer chains. [] This capability stems from its ability to form polymer complexes. When added to a solution containing thiolated poly(ethylene oxide) bound to gold nanoparticles, Chondroitin Sulfate C Sodium Salt interacts with the polyethylene oxide chains. This interaction leads to a structured arrangement of the nanoparticles. Specifically, the rigid structure of Chondroitin Sulfate C Sodium Salt induces a linear arrangement of the gold nanoparticles, highlighting its potential in nanomaterial fabrication. []

Q2: Beyond nanoparticle arrangement, are there other applications of Chondroitin Sulfate C Sodium Salt in materials science?

A2: Yes, Chondroitin Sulfate C Sodium Salt has shown promise in the development of biodegradable microneedles. [] Researchers successfully fabricated microneedles using Chondroitin Sulfate C Sodium Salt as the biodegradable polymer. This involved creating a master male mold using moving-mask lithography and then casting the biopolymer using a polydimethylsiloxane female mold. [] This highlights its potential for drug delivery applications.

Q3: Can Chondroitin Sulfate C Sodium Salt be used for chiral separation? What kind of interactions govern this process?

A3: Yes, Chondroitin Sulfate C Sodium Salt has proven effective as a chiral selector in electrokinetic chromatography (EKC) for separating drug enantiomers. [] This capability is attributed to its charged, linear, sulfated polysaccharide structure with a large mass. These characteristics enable Chondroitin Sulfate C Sodium Salt to engage in ionic and hydrophobic interactions with drug molecules, facilitating enantiomeric separation. [] This property makes it a valuable tool in analytical chemistry and pharmaceutical development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl fluoride](/img/structure/B576410.png)